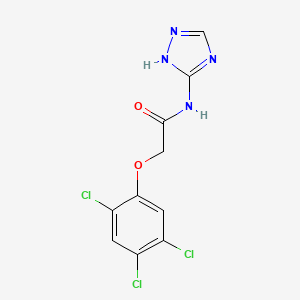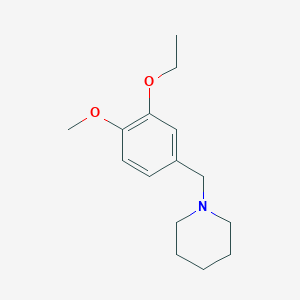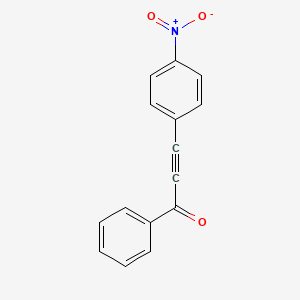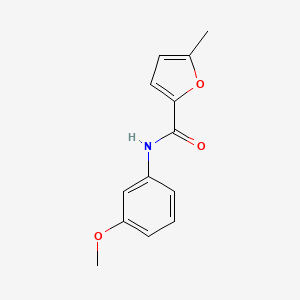
N-4H-1,2,4-triazol-3-yl-2-(2,4,5-trichlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-4H-1,2,4-triazol-3-yl-2-(2,4,5-trichlorophenoxy)acetamide, also known as TTA, is a chemical compound that has been widely used in scientific research. It is a synthetic compound that belongs to the class of triazole derivatives and has been shown to have various biological activities.
作用機序
N-4H-1,2,4-triazol-3-yl-2-(2,4,5-trichlorophenoxy)acetamide acts as a PPARγ agonist by binding to its ligand-binding domain and inducing a conformational change that allows it to recruit co-activators and initiate transcription of target genes. N-4H-1,2,4-triazol-3-yl-2-(2,4,5-trichlorophenoxy)acetamide has been shown to increase insulin sensitivity, reduce inflammation, and promote adipocyte differentiation through the activation of PPARγ.
Biochemical and physiological effects:
N-4H-1,2,4-triazol-3-yl-2-(2,4,5-trichlorophenoxy)acetamide has been shown to have various biochemical and physiological effects, including improving glucose and lipid metabolism, reducing inflammation, and promoting adipocyte differentiation. N-4H-1,2,4-triazol-3-yl-2-(2,4,5-trichlorophenoxy)acetamide has been shown to improve insulin sensitivity in diabetic mice and reduce atherosclerosis in hyperlipidemic mice. N-4H-1,2,4-triazol-3-yl-2-(2,4,5-trichlorophenoxy)acetamide has also been shown to reduce inflammation in macrophages and promote adipocyte differentiation in preadipocytes.
実験室実験の利点と制限
One of the advantages of using N-4H-1,2,4-triazol-3-yl-2-(2,4,5-trichlorophenoxy)acetamide in lab experiments is its specificity for PPARγ. N-4H-1,2,4-triazol-3-yl-2-(2,4,5-trichlorophenoxy)acetamide has been shown to have minimal off-target effects, which makes it a useful tool for studying PPARγ-related pathways. However, N-4H-1,2,4-triazol-3-yl-2-(2,4,5-trichlorophenoxy)acetamide has a relatively short half-life and may require frequent dosing in in vivo experiments. N-4H-1,2,4-triazol-3-yl-2-(2,4,5-trichlorophenoxy)acetamide also has low solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for N-4H-1,2,4-triazol-3-yl-2-(2,4,5-trichlorophenoxy)acetamide research. One direction is to investigate the role of N-4H-1,2,4-triazol-3-yl-2-(2,4,5-trichlorophenoxy)acetamide in other biological processes beyond glucose and lipid metabolism. N-4H-1,2,4-triazol-3-yl-2-(2,4,5-trichlorophenoxy)acetamide has been shown to have anti-inflammatory effects, and further research could explore its potential as a therapeutic agent for inflammatory diseases. Another direction is to develop more potent and selective PPARγ agonists based on the structure of N-4H-1,2,4-triazol-3-yl-2-(2,4,5-trichlorophenoxy)acetamide. These compounds could have improved pharmacokinetic properties and therapeutic potential compared to N-4H-1,2,4-triazol-3-yl-2-(2,4,5-trichlorophenoxy)acetamide. Finally, further research could investigate the safety and efficacy of N-4H-1,2,4-triazol-3-yl-2-(2,4,5-trichlorophenoxy)acetamide in human clinical trials.
合成法
N-4H-1,2,4-triazol-3-yl-2-(2,4,5-trichlorophenoxy)acetamide can be synthesized by the reaction of 2,4,5-trichlorophenoxyacetic acid with 4-amino-1,2,4-triazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-4H-1,2,4-triazol-3-yl-2-(2,4,5-trichlorophenoxy)acetamide as a white crystalline powder with a melting point of 183-186°C.
科学的研究の応用
N-4H-1,2,4-triazol-3-yl-2-(2,4,5-trichlorophenoxy)acetamide has been extensively used in scientific research as a tool compound to investigate the role of peroxisome proliferator-activated receptor gamma (PPARγ) in various biological processes. PPARγ is a nuclear receptor that regulates glucose and lipid metabolism, inflammation, and cell differentiation. N-4H-1,2,4-triazol-3-yl-2-(2,4,5-trichlorophenoxy)acetamide has been shown to activate PPARγ and induce its downstream target genes, which makes it a useful tool for studying PPARγ-related pathways.
特性
IUPAC Name |
N-(1H-1,2,4-triazol-5-yl)-2-(2,4,5-trichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl3N4O2/c11-5-1-7(13)8(2-6(5)12)19-3-9(18)16-10-14-4-15-17-10/h1-2,4H,3H2,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYDEGKAGHIQDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)NC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4H-1,2,4-Triazol-3-YL)-2-(2,4,5-trichlorophenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide](/img/structure/B5778472.png)



![9-(methylthio)-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B5778505.png)


![ethyl 4-ethyl-5-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5778538.png)
![methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5778553.png)
![2-{1-[4-(2-pyridinyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5778557.png)

![N-(2-methylbenzyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5778580.png)